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molecular formula C13H17NO B8437599 1-(4,4-dimethyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(4,4-dimethyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B8437599
M. Wt: 203.28 g/mol
InChI Key: DZLKUWXMKWYLGJ-UHFFFAOYSA-N
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Patent
US06849644B2

Procedure details

A solution of acetic anhydride (1.17 ml, 12.4 mmol) was added dropwise to a stirred, ice-cooled solution of 4,4-dimethyl-1,2,3,4-tetrahydro-isoquinoline (1.0 g, 6.2 mmol) (for preparation see J. Org. Chem., 1983, 48, 5348) in dry dichloromethane (5 ml). The cooling bath was removed and the solution was stirred for 2 h at room temperature. The reaction mixture was then concentrated in vacuo to give the title compound (D2) as an oil (1.1 g, 87%), δH (CDCl3, rotamers observed)/ppm 1.28, 1.32 (6H, 2×s), 2.20, 2.22 (3H, 2×s), 3.43, 3.61 (2H, 2×s), 4.66, 4.77 (2H, 2×s), 7.07-7.37 (4H, m).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][C:9]1([CH3:19])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][NH:11][CH2:10]1>ClCCl>[CH3:8][C:9]1([CH3:19])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][N:11]([C:5](=[O:7])[CH3:6])[CH2:10]1

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CNCC2=CC=CC=C12)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CN(CC2=CC=CC=C12)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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